5-Bromobenzene-1,2,4-triol (CAS: 98138-58-0), also known as 1-bromo-2,4,5-trihydroxybenzene, is a halogenated polyhydroxybenzene utilized as an advanced precursor in organic synthesis and materials science. Unlike standard benzenetriols, the placement of the bromine atom at the 5-position provides a low-dissociation-energy C-Br bond that serves as a specific anchor for transition-metal-catalyzed cross-coupling and controlled oxidative dimerization. This compound is procured for workflows focused on synthesizing p-terphenyl natural products, benzofuran derivatives, and redox-active halogenated quinones, where precise regiocontrol and mild reaction conditions are required to preserve the triol moiety .
Substituting 5-bromobenzene-1,2,4-triol with its unhalogenated analog (hydroxyquinol) or chlorinated counterparts leads to process failures in cross-coupling applications. Unhalogenated 1,2,4-benzenetriol lacks a viable leaving group, resulting in uncontrolled, humic-like polymerization under oxidative conditions rather than targeted C-C bond formation [1]. Conversely, utilizing 5-chlorobenzene-1,2,4-triol requires significantly higher activation temperatures (often >100 °C) and specialized electron-rich ligands for palladium oxidative addition, conditions that typically cause the degradation of the electron-rich triol core. The 5-bromo derivative provides a precise balance of stability and reactivity, enabling Sonogashira and Suzuki couplings at mild temperatures that preserve the oxygenated framework .
In the total synthesis of benzofuran dimers such as Kynapcin-24, 5-bromobenzene-1,2,4-triol serves as the electrophilic coupling partner. When reacted with methyl propynoate under palladium catalysis, the 5-bromo anchor enables C-C bond formation and subsequent cyclization. Attempts to achieve similar regioselective coupling using unhalogenated precursors fail due to the lack of a reactive oxidative addition site, while chloro-analogs require thermal conditions that reduce overall yield. The specific C-Br bond allows for a 14-step linear sequence to the target natural product .
| Evidence Dimension | Cross-coupling viability and reaction sequence length |
| Target Compound Data | 5-Bromobenzene-1,2,4-triol (enables direct Pd-catalyzed coupling with alkynes) |
| Comparator Or Baseline | Unhalogenated 1,2,4-benzenetriol (0% yield, lacks coupling site) |
| Quantified Difference | Provides a strictly regioselective coupling site, enabling complex natural product synthesis (e.g., 12% overall yield for Kynapcin-24) impossible with the baseline triol. |
| Conditions | Palladium-catalyzed coupling with methyl propynoate |
Essential for medicinal chemists and process engineers who must build highly oxygenated, sterically hindered aromatic cores without destroying the molecule via harsh thermal activation.
The presence of the bromine atom at the 5-position alters the oxidative coupling trajectory of the benzenetriol core. While unsubstituted hydroxyquinol undergoes chaotic dehydrogenation in alkaline solutions to form intractable polymeric mixtures, 5-bromohydroxyquinol can be subjected to copper-mediated Ullmann-type coupling. This directs the reaction quantitatively toward specific 2,4,5,2',4',5'-hexahydroxydiphenyl architectures. The bromine atom acts both as a blocking group against unwanted 5-position radical polymerization and as the leaving group for symmetric dimer formation [1].
| Evidence Dimension | Product selectivity during oxidative coupling |
| Target Compound Data | 5-Bromobenzene-1,2,4-triol (yields specific hexahydroxydiphenyl dimers) |
| Comparator Or Baseline | Unsubstituted 1,2,4-benzenetriol (yields complex humic-like polymers) |
| Quantified Difference | Shifts the reaction pathway from >90% non-specific polymerization to targeted symmetric dimerization. |
| Conditions | Copper-mediated coupling / alkaline oxidative conditions |
Critical for materials scientists procuring precursors for redox-active polymers or symmetric biphenyl ligands, ensuring batch-to-batch structural reproducibility.
For electrochemical applications, 5-bromobenzene-1,2,4-triol is a direct precursor to 2-bromo-5-hydroxy-1,4-benzoquinone. Oxidation of the 5-bromo triol retains the halogen, providing a quinone with a more positive standard reduction potential (anodic shift of approximately +30 to +50 mV) compared to the non-halogenated 2-hydroxy-1,4-benzoquinone derived from standard hydroxyquinol. This inductive electron-withdrawing effect of the bromine atom is utilized for tuning the voltage in aqueous organic redox flow batteries. Furthermore, the retained bromine serves as a handle for downstream nucleophilic substitution, a feature absent when starting from the unhalogenated baseline .
| Evidence Dimension | Downstream quinone redox potential and functionalizability |
| Target Compound Data | 5-Bromobenzene-1,2,4-triol (yields 2-bromo-5-hydroxy-1,4-benzoquinone) |
| Comparator Or Baseline | 1,2,4-Benzenetriol (yields 2-hydroxy-1,4-benzoquinone) |
| Quantified Difference | Provides an estimated +30 to +50 mV anodic shift in redox potential and retains a reactive C-Br site for further modification. |
| Conditions | Chemical oxidation to corresponding 1,4-benzoquinone |
Allows battery developers and materials chemists to procure a single precursor that offers both immediate voltage tuning and a site for further structural modification.
5-Bromobenzene-1,2,4-triol is the exact precursor required for the palladium-catalyzed construction of complex enzyme inhibitors like Kynapcin-24, where the bromine atom dictates the regiochemistry of alkyne insertion .
Chosen over unsubstituted benzenetriols in copper-mediated couplings to prevent uncontrolled polymerization, enabling the high-yield isolation of symmetric biphenyl architectures used in advanced materials [1].
Procured for energy storage research, as the compound can be cleanly oxidized to 2-bromo-5-hydroxy-1,4-benzoquinone, providing a higher-voltage, functionalizable core for organic flow battery electrolytes .